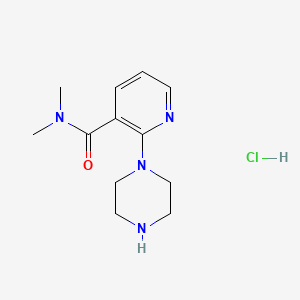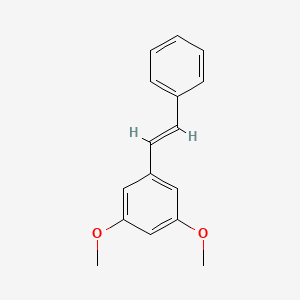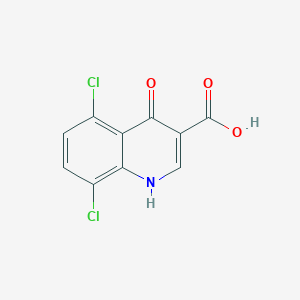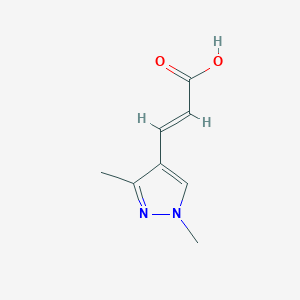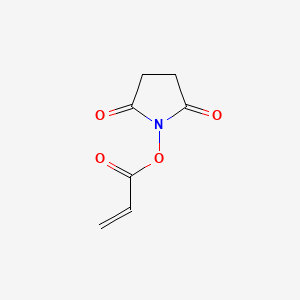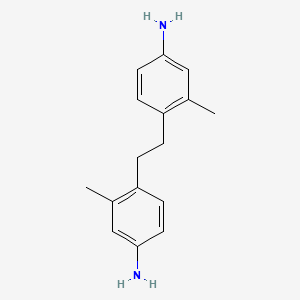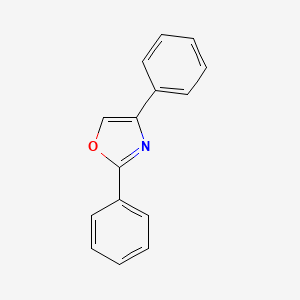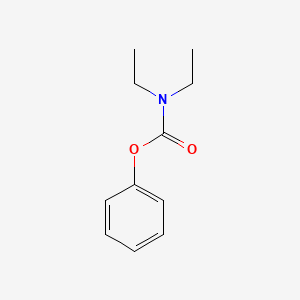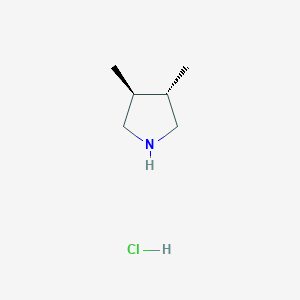
Dopastin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dopastin is a chemical compound produced by the bacteria Pseudomonas No. BAC-125. It was first isolated and characterized in 1972. This compound is known for its role as an inhibitor of the enzyme dopamine β-hydroxylase, which is involved in the biosynthesis of norepinephrine from dopamine .
Méthodes De Préparation
Dopastin can be prepared synthetically from L-valinol. The synthetic route involves several steps, including the formation of intermediates and the final product under specific reaction conditions. The industrial production methods for this compound are not extensively documented, but the synthesis typically involves the use of organic solvents and reagents to achieve the desired chemical structure .
Analyse Des Réactions Chimiques
Dopastin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the catalytic hydrogenation of this compound can yield dihydro-Dopastin, which also inhibits dopamine β-hydroxylase .
Applications De Recherche Scientifique
Dopastin has a wide range of scientific research applications. In chemistry, it is used to study enzyme inhibition and reaction mechanisms. In biology, this compound is utilized to investigate the role of dopamine β-hydroxylase in neurotransmitter biosynthesis. In medicine, this compound’s inhibitory effects on dopamine β-hydroxylase make it a potential candidate for therapeutic interventions in conditions related to dopamine and norepinephrine imbalance. Additionally, this compound has industrial applications in the development of biochemical assays and research tools .
Mécanisme D'action
Dopastin exerts its effects by inhibiting the enzyme dopamine β-hydroxylase. This enzyme is responsible for converting dopamine to norepinephrine. This compound’s inhibition of this enzyme results in decreased levels of norepinephrine and increased levels of dopamine. The nitrosohydroxylamino group of this compound is essential for its inhibitory activity. Kinetic studies have shown that this compound acts as an uncompetitive inhibitor to the substrate and a competitive inhibitor to the cofactor, ascorbic acid .
Comparaison Avec Des Composés Similaires
Dopastin is unique in its structure and mechanism of action compared to other dopamine β-hydroxylase inhibitors. Similar compounds include other nitrosohydroxylamine derivatives, which also inhibit dopamine β-hydroxylase but may differ in their potency and specificity. For example, N-nitroso-N-cyclohexylhydroxylamine is another inhibitor that has been studied for its synergistic effects with other compounds .
Propriétés
Numéro CAS |
37134-80-8 |
|---|---|
Formule moléculaire |
C9H17N3O3 |
Poids moléculaire |
215.25 g/mol |
Nom IUPAC |
(E)-[(2S)-1-[[(E)-but-2-enoyl]amino]-3-methylbutan-2-yl]-hydroxyimino-oxidoazanium |
InChI |
InChI=1S/C9H17N3O3/c1-4-5-9(13)10-6-8(7(2)3)12(15)11-14/h4-5,7-8,14H,6H2,1-3H3,(H,10,13)/b5-4+,12-11+/t8-/m1/s1 |
Clé InChI |
XMPRFBUTGLVJQS-HTQCVBHVSA-N |
SMILES |
CC=CC(=O)NCC(C(C)C)[N+](=NO)[O-] |
SMILES isomérique |
C/C=C/C(=O)NC[C@H](C(C)C)/[N+](=N\O)/[O-] |
SMILES canonique |
CC=CC(=O)NCC(C(C)C)[N+](=NO)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


